molecular formula C14H17ClN2O2 B6142139 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1283466-18-1

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6142139
CAS No.: 1283466-18-1
M. Wt: 280.75 g/mol
InChI Key: GJARPSBFNRMOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . Piperazine-based compounds are frequently investigated for their diverse biological activities and their ability to interact with various enzymatic targets . Research Applications and Value: This acetyl-functionalized piperazine derivative serves as a key synthetic building block. Researchers can utilize this compound in the synthesis of more complex molecules, such as quinazolinone derivatives, which have demonstrated significant potential in oncology research as potential PARP1 inhibitors and CDK inhibitors . Similar structures have also been explored in neuropharmacology for their affinity at sigma (σ) receptors and monoamine transporters, indicating potential utility in central nervous system (CNS) drug discovery . Its structure is also relevant for developing novel antimicrobial agents, as acetamide-linked piperazine compounds have shown promising in vitro activity . Handling and Compliance: This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and conduct all risk assessments necessary to handle this material safely in the laboratory.

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)12-3-4-14(13(15)9-12)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJARPSBFNRMOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves nucleophilic aromatic substitution (NAS) between 1-acetylpiperazine and 2-chloro-4-acetylphenyl derivatives. In a representative procedure, 1-acetylpiperazine reacts with 2-chloro-4-acetylchlorobenzene in dichloromethane (DCM) at 0°C for 1 hour, yielding the target compound at 72% efficiency. The reaction exploits the electron-deficient nature of the chloro-acetylphenyl group, facilitating piperazine’s nucleophilic attack at the para position.

Table 1: Key Parameters for NAS-Based Synthesis

ParameterValueSource
SolventDichloromethane
Temperature0°C → Room temperature
Reaction Time1 hour
Yield72%
PurificationNa₂SO₄ drying, vacuum evaporation

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents like DCM enhance reaction rates by stabilizing transition states.

  • Stoichiometry : A 1:1 molar ratio of 1-acetylpiperazine to aryl halide minimizes side products.

  • Catalysis : Triethylamine (0.5 eq.) improves yields by scavenging HCl byproducts.

Multi-Step Synthesis via Intermediate Hydrazones

Hydrazone Formation and Cyclization

An alternative route involves synthesizing 4-acetyl-2-chlorophenyl hydrazones as intermediates. Acetophenone derivatives react with ethyl hydrazinecarboxylate under reflux with HCl, forming hydrazones, which subsequently undergo cyclization with thionyl chloride to yield thiadiazole intermediates. These intermediates are then coupled with piperazine under basic conditions.

Table 2: Hydrazone-to-Piperazine Conversion Metrics

StepConditionsYield
Hydrazone formationReflux in CHCl₃, HCl catalyst85%
Thiadiazole cyclizationSOCl₂, 0°C → RT78%
Piperazine couplingK₂CO₃, DMF, 80°C65%

Limitations and Solutions

  • Low Cyclization Efficiency : Excess thionyl chloride (1.5 eq.) mitigates incomplete conversions.

  • Purification Challenges : Recrystallization from dimethylsulfoxide (DMSO) enhances product purity.

Industrial-Scale Alkali-Mediated Alkylation

Patent-Based Methodology

A patented industrial process employs alkali metal alcoholates to facilitate alkylation. Potassium t-butoxide (t-BuOK) mediates the reaction between 2-[4-(4-chlorophenyl)phenylmethyl]piperazine and sodium chloroacetate in t-butanol at 75–80°C. Distillation removes solvents, and crystallization from 2-butanone yields high-purity product.

Table 3: Industrial Process Parameters

ParameterValueSource
CatalystPotassium t-butoxide
Temperature75–80°C
Scale0.25–1.0 mole batches
Purity>99% (HPLC)

Cost-Benefit Analysis

  • Catalyst Recovery : t-BuOK is partially recoverable via distillation, reducing costs by 15–20%.

  • Solvent Reuse : t-Butanol is recycled through azeotropic distillation with water.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
NAS (DCM-based)72%95%Lab-scaleModerate
Hydrazone cyclization65%90%Lab-scaleLow
Industrial alkylation85%99%Pilot-plantHigh
  • Efficiency : Industrial alkylation outperforms lab-scale methods in yield and purity.

  • Flexibility : NAS allows modular substitution but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Compounds similar to 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one have been studied for their potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Antipsychotic Properties
    • The structural similarity of this compound to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can exhibit antagonistic properties at dopamine receptors, which are implicated in psychotic symptoms .
  • Anxiolytic Effects
    • The anxiolytic properties of piperazine compounds have been documented in various studies. These compounds may enhance GABAergic transmission, leading to reduced anxiety levels in preclinical models .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications at the para position significantly enhanced their antidepressant activity as measured by the forced swim test in rodents. The compound showed a notable reduction in immobility time, indicating potential antidepressant effects comparable to established SSRIs .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of various piperazine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that certain modifications, including those present in this compound, conferred significant protection against cell death, suggesting its potential utility in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the nature of the ketone group. Key comparisons include:

Compound Name Molecular Formula Substituents Melting Point (°C) Purity (%) Reference
1-[4-(4-Fluorobenzyl)piperazin-1-yl]ethan-1-one C19H20FN3O 4-Fluorobenzyl Not reported Not reported
QD10 (Benzoyl derivative) C22H26N2O3 4-Benzoylphenoxypropyl 148.4–151.4 100
QD17 (4-Chlorobenzoyl derivative) C22H25ClN2O3 4-Chlorobenzoylphenoxypropyl 180.6–183.4 100
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone C12H14Cl2N2O 4-Chlorophenyl, chloroacetyl Not reported Not reported
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone C12H16N2O2 4-Hydroxyphenyl Not reported Not reported

Key Observations :

  • The 4-acetyl-2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, likely reducing solubility compared to the hydroxyphenyl analog .
  • Chlorinated derivatives (e.g., QD17, ) exhibit higher melting points, suggesting enhanced crystallinity due to halogen-mediated intermolecular interactions.
  • Acetylated analogs (e.g., QD10) show moderate melting points (148–183°C), balancing lipophilicity and solid-state stability .

Structure-Activity Relationships (SAR) :

  • Chlorination : Enhances lipophilicity and membrane penetration but may increase toxicity .
  • Acetylation : Improves metabolic stability by reducing oxidative degradation of the phenyl ring .

Biological Activity

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1283466-18-1, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This compound's structure, characterized by an acetyl group and a chlorophenyl moiety, suggests a range of interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C14H17ClN2O2C_{14}H_{17}ClN_2O_2, with a molecular weight of 280.75 g/mol. The presence of the piperazine ring is significant for its pharmacological properties.

Anticancer Activity

Recent studies indicate that derivatives of piperazine, including the compound , exhibit notable anticancer properties. For instance, a related study demonstrated that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells. Specifically, one derivative exhibited an IC50 value of 18 μM against these cells, indicating potent activity comparable to established drugs like Olaparib .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundTargetIC50 (μM)Reference
5eBreast Cancer Cells18
OlaparibPARP Inhibitor57.3

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its interaction with monoamine oxidases (MAOs). Inhibitors of MAOs are crucial in managing depression and anxiety disorders. Research shows that certain halogenated derivatives can effectively inhibit MAO-B activity, which is implicated in neurodegenerative diseases .

Table 2: Inhibition of Monoamine Oxidases

CompoundMAO-B Inhibition (%) at 100 µMReference
CC185.8
CC290.2

The proposed mechanism for the anticancer activity involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Compounds similar to this compound have been shown to enhance the cleavage of PARP1 and increase apoptosis markers such as CASPASE 3/7 activity .

Case Studies

In a notable case study, researchers synthesized various piperazine derivatives and tested their efficacy against different cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced biological activity, with specific substitutions leading to enhanced anticancer effects .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one with high purity?

  • Methodology : Synthesis typically involves nucleophilic substitution between a piperazine derivative and a halogenated acetyl precursor. Key steps include:

  • Precursor selection : Use 4-(4-acetyl-2-chlorophenyl)piperazine and chloroacetyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Reaction conditions : Maintain temperatures between 273–298 K and use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves yield (reported ~65–75% for analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Expect signals for piperazine protons (δ 2.5–3.5 ppm, multiplet), acetyl group (δ 2.1–2.3 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, split due to chlorine substituent) .
  • ¹³C NMR : Peaks at δ 170–175 ppm (ketone carbonyl) and δ 45–55 ppm (piperazine carbons) .
    • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) .
    • MS : Molecular ion peak matching the molecular weight (e.g., 307.1 g/mol for C₁₄H₁₆ClN₂O₂) with fragmentation patterns indicating loss of acetyl or piperazine groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro substituent influence the compound’s reactivity in further functionalization?

  • Steric effects : The 2-chloro group hinders electrophilic substitution at the adjacent position, directing reactions (e.g., sulfonation, nitration) to the para position of the acetyl group .
  • Electronic effects : The electron-withdrawing chlorine enhances the electrophilicity of the acetyl carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Experimental validation : Computational modeling (DFT) and competitive reaction studies with analogs (e.g., 4-fluoro vs. 4-chloro derivatives) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

  • Case study : Discrepancies in IC₅₀ values for analogs in dopamine receptor assays may arise from:

  • Purity differences : Impurities >5% can skew results; validate via HPLC (>98% purity) .
  • Assay conditions : Variability in cell lines (e.g., CHO vs. HEK293) or buffer pH affects receptor binding .
    • Resolution : Perform head-to-head comparisons under standardized conditions and use statistical tools (e.g., ANOVA) to identify significant variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Key modifications :

  • Piperazine substitution : Replace the acetyl group with sulfonyl or amide moieties to modulate lipophilicity and blood-brain barrier penetration .
  • Aromatic ring modifications : Introduce electron-donating groups (e.g., methoxy) to enhance binding to serotonin receptors .
    • Validation : Use molecular docking (e.g., AutoDock Vina) against crystallized receptor structures (e.g., 5-HT₁A) and in vitro binding assays .

Critical Notes

  • Methodological rigor : Emphasized peer-reviewed synthetic protocols (e.g., Acta Crystallographica ) and pharmacological validation methods .
  • Contradiction management : Addressed variability in biological data via standardized experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.